Pyrrolidine-3-carboxamide
Overview
Description
Pyrrolidine-3-carboxamide is a nitrogen-containing heterocyclic compound featuring a five-membered ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Synthetic Routes and Reaction Conditions:
Ring Construction: this compound can be synthesized through various methods, including the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles.
Functionalization of Preformed Rings: Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives.
Industrial Production Methods: Industrial production often involves optimized synthetic routes that ensure high yield and purity. These methods may include catalytic processes and the use of advanced reagents to facilitate the formation of the pyrrolidine ring .
Types of Reactions:
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Mechanism of Action
Target of Action
Pyrrolidine-3-carboxamide is a derivative of the pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases Pyrrolidine derivatives have been reported to interact with a variety of enzymes and proteins . For instance, some pyrrolidine derivatives have shown inhibitory effects against enzymes like HDAC2 and PHB2 .
Mode of Action
The presence of the pyrrolidine ring in bioactive molecules allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule . This leads to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to exhibit a wide range of important activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
Pyrrolidine-3-carboxamide plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It interacts with several enzymes, including carbonic anhydrase and acetylcholinesterase, exhibiting inhibitory effects . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes. Additionally, this compound has been shown to interact with various proteins, influencing their conformation and activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of GABA transporters and ion channels, impacting neuronal signaling and excitability . Furthermore, this compound has been shown to affect the expression of genes involved in inflammatory responses and oxidative stress, thereby influencing cellular homeostasis and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes such as carbonic anhydrase and acetylcholinesterase, inhibiting their activity through competitive inhibition . Additionally, it can interact with transcription factors and other regulatory proteins, leading to alterations in gene expression patterns . These molecular interactions contribute to the compound’s diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound can induce sustained changes in cellular metabolism and gene expression, highlighting its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced cognitive function and reduced inflammation . At higher doses, this compound can induce toxic effects, including neurotoxicity and hepatotoxicity . These findings underscore the importance of dose optimization in therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of enzymes involved in amino acid metabolism and energy production . Additionally, this compound can modulate the levels of key metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are critical for its activity and function. The compound is often localized to the cytoplasm and nucleus, where it can interact with enzymes and regulatory proteins . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments, ensuring its proper function within the cell .
Scientific Research Applications
Pyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Comparison: Pyrrolidine-3-carboxamide is unique due to its specific ring structure and functional groups, which confer distinct biological activities. Compared to pyrrolidine-2-one and pyrrolidine-2,5-diones, this compound exhibits different binding affinities and selectivities towards various biological targets .
Properties
IUPAC Name |
pyrrolidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-5(8)4-1-2-7-3-4/h4,7H,1-3H2,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHXABCGSFAKPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591134 | |
Record name | Pyrrolidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
471254-10-1 | |
Record name | Pyrrolidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the pyrrolidine-3-carboxamide scaffold in medicinal chemistry?
A1: The this compound scaffold is a privileged structure in medicinal chemistry, commonly found in various bioactive compounds. Its presence in numerous research papers highlights its versatility and potential as a starting point for developing novel therapeutics targeting diverse diseases.
Q2: How do this compound derivatives interact with their biological targets?
A2: The specific interactions depend on the substituents attached to the this compound core and the nature of the biological target. For example, [N-(ω-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline- or -pyrrolidine-3-carboxamides were found to interact with sodium channels in a voltage- and use-dependent manner, effectively blocking sodium currents in skeletal muscle fibers. This interaction was influenced by the presence and position of a proline-like cycle and a lipophilic benzyl moiety within the compound structure] []. In another study, [(3S,4S)-1-[(2-CHLOROPHENYL)SULFONYL]-N-[(2E)-2-IMINOETHYL]-4-(MORPHOLIN-4-YLCARBONYL)this compound] was found to be a covalent ligand for mouse Cathepsin S [].
Q3: Can you provide an example of Structure-Activity Relationship (SAR) studies conducted on this compound derivatives?
A3: Several studies have explored SAR for pyrrolidine-3-carboxamides. For instance, [research on (S)-N-(3-(6-isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)this compound focused on optimizing its formulation for pharmaceutical preparations. The study investigated the impact of varying the ratios of its HCl Form 1, amorphous HCl, and amorphous free base forms on the compound's stability and performance in a granular composition] [, ].
Q4: What is the role of computational chemistry in studying this compound derivatives?
A4: Computational chemistry techniques like molecular modeling and QSAR studies play a crucial role in understanding the structure-activity relationships of this compound derivatives. For instance, [researchers employed equilibrium geometry modeling to understand the spatial arrangement of N-benzyl analogs of tocainide-like compounds and correlate it with their sodium channel blocking activity] [].
Q5: Have any in vivo studies been conducted using this compound derivatives?
A5: Yes, in vivo studies have been conducted to assess the efficacy and safety of this compound derivatives. For instance, [a series of tetramethyl-3-pyrrolinecarboxamide compounds were synthesized and tested for their antiarrhythmic activity in animal models. These compounds demonstrated promising activity against both aconitine- and ouabain-induced arrhythmias, with some exhibiting superior efficacy and therapeutic index compared to quinidine] [].
Q6: Are there specific analytical methods used to characterize and quantify this compound derivatives?
A6: Various analytical techniques are employed to characterize and quantify these compounds, including nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), gas chromatography-mass spectrometry (GC-MS), and thin-layer chromatography (TLC). [For example, GC-MS analysis of A-2545, a specific this compound derivative, revealed an interesting phenomenon where its hydrolysis product, phthalamide acid, undergoes recyclization back to A-2545 at elevated temperatures] [].
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